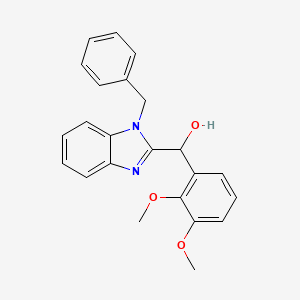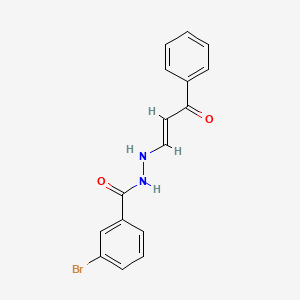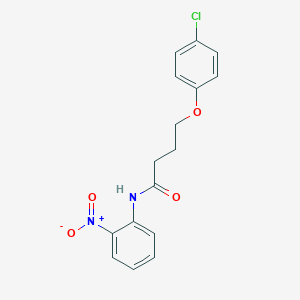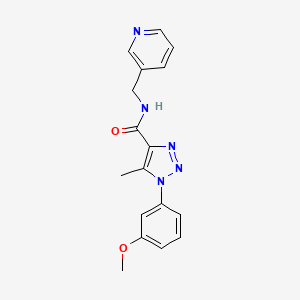![molecular formula C18H17BrN2O5 B5164000 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of 2-furanacrylic acid and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on cells and tissues. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction could be the exploration of its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action and identify potential molecular targets for this compound.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid. One of the most commonly used methods involves the reaction of 2-furanacrylic acid with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone to obtain the final compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid have been explored in several studies. This compound has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells and induce cell death in vitro.
Propriétés
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c19-14-7-2-1-6-13(14)17(24)21-15(11-12-5-4-10-26-12)18(25)20-9-3-8-16(22)23/h1-2,4-7,10-11H,3,8-9H2,(H,20,25)(H,21,24)(H,22,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCFRCPKBNKDX-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)

![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)

![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

